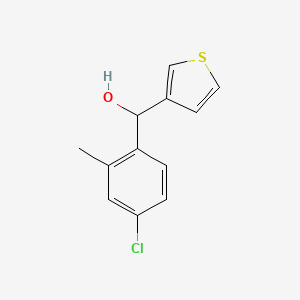![molecular formula C12H8F3NO B7989276 2-[3-(Trifluoromethoxy)phenyl]pyridine](/img/structure/B7989276.png)
2-[3-(Trifluoromethoxy)phenyl]pyridine
Übersicht
Beschreibung
2-[3-(Trifluoromethoxy)phenyl]pyridine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst such as copper or palladium to facilitate the coupling reaction .
Industrial Production Methods: In an industrial setting, the production of 2-[3-(Trifluoromethoxy)phenyl]pyridine may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(Trifluoromethoxy)phenyl]pyridine undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethoxy)phenyl]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-[3-(Trifluoromethoxy)phenyl]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
2-[3-(Trifluoromethoxy)phenyl]pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in the position and type of substituent on the pyridine ring.
2-[3-(Trifluoromethyl)phenyl]pyridine: Similar to the title compound but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and chemical stability, which are not observed in its analogs with different substituents .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPZKQDWDZXTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O2-Ethyl O1-[2-(4-methoxy-3-methylphenyl)ethyl] oxalate](/img/structure/B7989200.png)




![1,3-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7989240.png)

![4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989249.png)



![1,2-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7989280.png)

